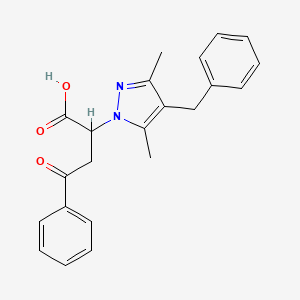

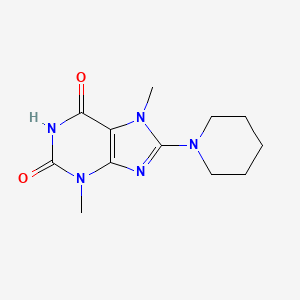

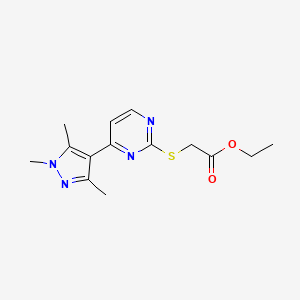

![molecular formula C9H11NO2S B2667370 methyl N-[3-(methylsulfanyl)phenyl]carbamate CAS No. 63379-15-7](/img/structure/B2667370.png)

methyl N-[3-(methylsulfanyl)phenyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl N-[3-(methylsulfanyl)phenyl]carbamate is an organic compound with the molecular formula C9H11NO2S . It is a carbamate ester, which is a category of organic compounds formally derived from carbamic acid .

Synthesis Analysis

The synthesis of methyl N-[3-(methylsulfanyl)phenyl]carbamate can be achieved through various methods. One such method involves the reaction of aniline, urea, and methanol . The effects of catalysts, loading amounts, preparation condition of catalyst, and reaction condition on the synthesis of this compound have been investigated . It was shown that KNO3 modified zeolite HY gave the best performance to its formation among the evaluated catalysts .Chemical Reactions Analysis

Carbamates, including methyl N-[3-(methylsulfanyl)phenyl]carbamate, can be formed from the reaction of amines with organic carbonates such as dimethyl carbonate . This reaction represents a non-phosgene route to N-alkyl carbamate .Physical And Chemical Properties Analysis

The molecular weight of methyl N-[3-(methylsulfanyl)phenyl]carbamate is 197.25 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Synthesis Techniques and Chemical Recycling

One innovative approach in chemical recycling involves the synthesis of Methyl N-phenyl carbamate from aniline using methyl formate as a carbonylating agent. This method presents a greener alternative to conventional routes, highlighting a push towards more sustainable chemical processes (Yalfani et al., 2015).

Potential Medical Applications

Research has expanded into creating derivatives of related carbamate structures for medical applications, such as combating the gastric pathogen Helicobacter pylori. Novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole showed potent activities against H. pylori, indicating a promising avenue for developing new treatments (Carcanague et al., 2002).

Catalytic Synthesis Methods

The synthesis of carbamates from hydroxamic acids through the Lossen rearrangement has been accelerated using N-methylimidazole, showcasing an efficient, one-pot method for producing aromatic and aliphatic carbamates (Yoganathan & Miller, 2013).

Agricultural Applications

In agriculture, carbamates like Methyl N-phenyl carbamate play a crucial role. Their synthesis from dimethyl carbonate and aniline is essential for producing non-phosgene methylene diphenyl diisocyanate, a key material in various agricultural applications. This synthesis process is also a part of exploring greener, more sustainable chemical production methods (Hengshui, 2008).

Environmental Impact and Mitigation

The development of polymeric and solid lipid nanoparticles for the sustained release of carbendazim and tebuconazole indicates the role of carbamates in minimizing environmental and human toxicity while enhancing the efficiency of agricultural chemicals (Campos et al., 2015).

特性

IUPAC Name |

methyl N-(3-methylsulfanylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-12-9(11)10-7-4-3-5-8(6-7)13-2/h3-6H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRDCSJNEXOIGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC(=CC=C1)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-[3-(methylsulfanyl)phenyl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

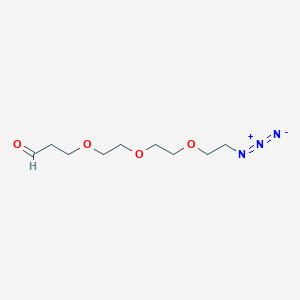

![N-[1-(Oxan-2-yl)propyl]prop-2-enamide](/img/structure/B2667290.png)

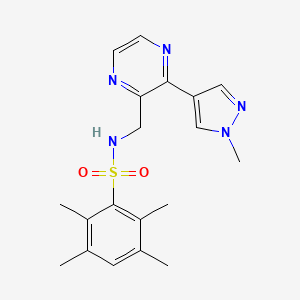

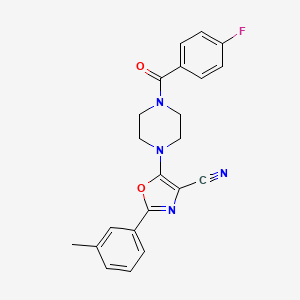

![2-methanesulfonyl-5-methyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]pyrimidine-4-carboxamide](/img/structure/B2667304.png)

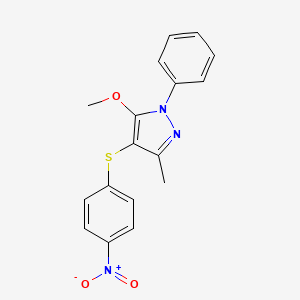

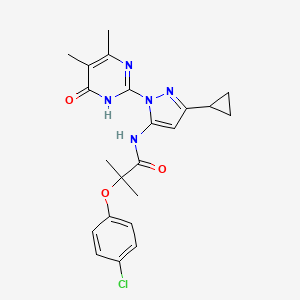

![4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B2667306.png)

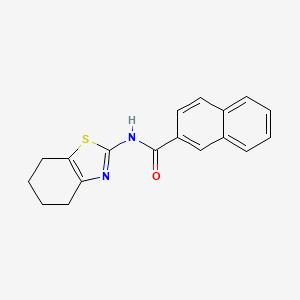

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2667309.png)